molecular formula C8H4BrNO2 B021408 6-Bromoisatin CAS No. 6326-79-0

6-Bromoisatin

Cat. No. B021408
CAS RN: 6326-79-0
M. Wt: 226.03 g/mol
InChI Key: HVPQMLZLINVIHW-UHFFFAOYSA-N
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Description

6-Bromoisatin, a brominated isatin derivative, is studied for its anticancer activity and potential uses in medical applications. It is particularly noted for its synthesis from natural sources and synthetic methods, as well as its chemical and physical properties.

Synthesis Analysis

  • 6-Bromoisatin is synthesized from muricid molluscs and has shown efficacy in reducing the risk of early-stage colorectal tumor formation. The synthesis involves confirmatory techniques like 1H NMR spectroscopy (Esmaeelian et al., 2013).

Molecular Structure Analysis

  • The molecular structure of 6-Bromoisatin and its derivatives like 7-fluoroisatin and 7-bromoisatin has been analyzed using FT-Raman and FT-IR spectra, highlighting the effects of substituents on its characteristics (Polat et al., 2015).

Chemical Reactions and Properties

  • Research on 6-Bromoisatin involves its interaction in various chemical reactions, including its role as an intermediate in the preparation of certain pharmaceuticals (Du Hong-xia, 2006).
  • Its involvement in the synthesis of diorganotin bromides and its solubility characteristics have also been examined (Koten et al., 1978).

Physical Properties Analysis

  • The physical properties of 6-Bromoisatin and related compounds have been investigated, including their vibrational frequencies, thermodynamic and electronic parameters, and molecular electrostatic potential (Demircioğlu et al., 2019).

Chemical Properties Analysis

  • The study of 6-Bromoisatin's chemical properties includes its radical-scavenging activity, as shown in compounds like urceolatin isolated from marine red algae (Li et al., 2008).
  • It also encompasses the synthesis of novel derivatives and their potential as enzyme inhibitors (Jabri et al., 2023).

Scientific Research Applications

Application 1: Inhibition of Colon Cancer Cell Proliferation

  • Summary of the Application : 6-Bromoisatin, found in Muricid Mollusc extracts, has been studied for its ability to inhibit colon cancer cell proliferation and induce apoptosis, thereby preventing early-stage tumor formation in a colorectal cancer rodent model .
  • . A mouse model for colorectal cancer was utilized whereby colonic apoptosis and cell proliferation was measured 6 hours after azoxymethane treatment by hematoxylin and immunohistochemical staining .

Application 2: Extraction and Quantification of Bioactive Tyrian Purple Precursors

  • Summary of the Application : 6-Bromoisatin is a secondary metabolite found in the hypobranchial gland of the muricid Dicathais orbita. It is one of the precursors of Tyrian purple, a bioactive compound .
  • Methods of Application or Experimental Procedures : High performance liquid chromatography–mass spectrometry (HPLC-MS) with a diode array detector (DAD) was used for the extraction and analysis of 6-Bromoisatin . The study compared different solvent extraction procedures and conducted stability studies .
  • Results or Outcomes : The study found that alcoholic solvents were better for extracting choline ester and indoxyl sulphate ultimate precursors, while chloroform was more suitable for the extraction of the intermediate precursors . Stability testing showed an increase of the oxidative compounds 6-bromoisatin and putative tyrindoxyl S-oxide sulphate in the ethanol extracts while more degradation products were seen in the chloroform extracts after months of cold storage .

Application 3: Anti-Inflammatory Activity

  • Summary of the Application : 6-Bromoisatin has been studied for its anti-inflammatory activity. It was found to inhibit the translocation of NFκB, a protein complex that controls transcription of DNA, cytokine production and cell survival .
  • Methods of Application or Experimental Procedures : The study used LPS-induced RAW264.7 cells, a mouse macrophage cell line, to test the anti-inflammatory activity of 6-Bromoisatin . The translocation of NFκB was measured after treatment with 6-Bromoisatin .
  • Results or Outcomes : 6-Bromoisatin was found to inhibit the translocation of NFκB by 63.2% on average . This suggests that 6-Bromoisatin could have potential anti-inflammatory effects .

Safety And Hazards

6-Bromoisatin is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

6-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPQMLZLINVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212651
Record name 1H-Indole-2,3-dione, 6-bromo-
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoisatin

CAS RN

6326-79-0
Record name 1H-Indole-2,3-dione, 6-bromo-
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Record name 6326-79-0
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Record name 1H-Indole-2,3-dione, 6-bromo-
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Record name 6-Bromoisatin
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Record name 6-Bromoisatin
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Synthesis routes and methods I

Procedure details

To the concentrated sulfuric acid (275 mL) at 50° C. was added N-(3-Bromo-phenyl)-2-hydroxyimino-acetamide (55 g, 0.2272 mol). The temperature was raised to 90° C. and maintained for 3 h. The reaction mixture was added to ice cold water to get yellow precipitate. The precipitate was filtered and dried to get the title compound as a yellow solid [50 g, 98%]. This material was taken to the next step without any further purification.
Quantity
275 mL
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55 g
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Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
B Esmaeelian, CA Abbott, RK Le Leu, K Benkendorff - Marine Drugs, 2013 - mdpi.com
… 6-bromoisatin for reducing the risk of early stage colorectal tumor formation. The purity of 6-bromoisatin was … In conclusion this study supports 6-bromoisatin in Muricidae extracts as a …
Number of citations: 58 www.mdpi.com
TB Ahmad, D Rudd, K Benkendorff, LK Mahdi… - PLoS …, 2017 - journals.plos.org
… in vitro studies indicate that 6-bromoisatin in the HGB extracts … Muricidae molluscs and 6-bromoisatin are bioavailable and … B) H 1 -NMR spectra of 6-bromoisatin showing purity of the …
Number of citations: 24 journals.plos.org
B Esmaeelian, K Benkendorff, MR Johnston, CA Abbott - Marine Drugs, 2013 - mdpi.com
… and the cells treated with 6-bromoisatin at the concentration of 0.01 mg/mL. Our result revealed that the most effective concentration of 6-bromoisatin that induced the highest apoptosis …
Number of citations: 58 www.mdpi.com
B Esmaeelian, K Benkendorff… - Integrative Cancer …, 2018 - journals.sagepub.com
… Semipurified 6-bromoisatin and tyrindoleninone in our … a mixture of tyrindoleninone and 6-bromoisatin was found to be … into fractions enriched in tyrindoleninone and 6-bromoisatin. …
Number of citations: 14 journals.sagepub.com
KL Vine, JM Locke, M Ranson, SG Pyne… - Bioorganic & medicinal …, 2007 - Elsevier
… In light of this, our study has aimed to optimize the biological activity of 6-bromoisatin to that of 1 by synthesizing a range of stable analogues based on the isatin scaffold. By screening …
Number of citations: 262 www.sciencedirect.com
L Ji, Q Fang, J Fan - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… Here we report the crystal structure of N-butyl-6-bromoisatin. There are two independent molecules in the asymmetric unit with very similar bond parameters. Except for the fused …
Number of citations: 3 scripts.iucr.org
OJR Gustafsson, TM Guinan, D Rudd… - Rapid …, 2017 - Wiley Online Library
… of 6-bromoisatin, as it was considered unlikely that 6,6'-I would form in vivo from synthetic 6-bromoisatin… The detection of this brominated dietary metabolite of 6-bromoisatin was ideal for …
HJA Al-Adhami, SMH Al-Majidi - Iraqi Journal of Science, 2015 - iasj.net
This research includes synthesis of new heterocyclic derivatives of N-benzyl-5-bromoisatin. New 1, 2, 4-triazole, oxazoline and thiazoline derivatives of [N-benzyl-5-bromo-3-(…
Number of citations: 9 www.iasj.net
TB Ahmad, D Rudd, J Smith, M Kotiw, P Mouatt… - Marine Drugs, 2017 - mdpi.com
… The mode of action for the active hypobranchial gland extract, 6-bromoindole, and 6-bromoisatin was further tested by the assessment of the translocation of nuclear factor kappa B (…
Number of citations: 46 www.mdpi.com
JR Turbitt, JA Golen, DR Manke - IUCrData, 2016 - iucrdata.iucr.org
… compounds, and herein report the crystal structure of 6-bromoisatin, Fig. 1. The structure exhibits a … are observed for the derivatives of 6-bromoisatin (Ji et al., 2009; Zhao et al., 2012). …
Number of citations: 7 iucrdata.iucr.org

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